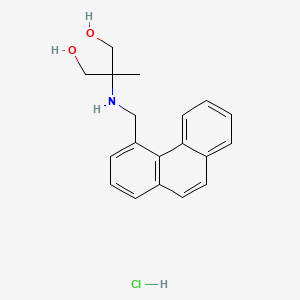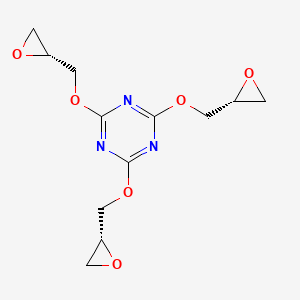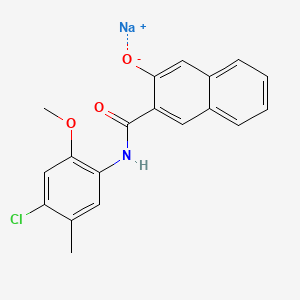![molecular formula C16H36O7P2S B13782334 [2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisobutyl thioperoxydiphosphate is a chemical compound with the molecular formula C16H36O4P2S4 and a molecular weight of 434.465 g/mol . It is known for its unique structure, which includes phosphorus, sulfur, and oxygen atoms. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraisobutyl thioperoxydiphosphate can be synthesized through the reaction of antimony(III) tris-(O,O-diethylphosphorodithioate) with ferric chloride in an ether solution . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, tetraisobutyl thioperoxydiphosphate is produced in large quantities using cGMP (current Good Manufacturing Practice) standards. The production process involves high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraisobutyl thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus-sulfur compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetraisobutyl thioperoxydiphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ether or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Tetraisobutyl thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and other industrial products
Mecanismo De Acción
The mechanism of action of tetraisobutyl thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bis-(O,O-diethylthiophosphoryl) disulfide
- Dichloroantimony O,O-diethyl phosphorodithioate
- Tetraisobutyl orthotitanate
Uniqueness
Tetraisobutyl thioperoxydiphosphate stands out due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts unique chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C16H36O7P2S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
[2-methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C16H36O7P2S/c1-13(2)9-18-22-25(26,21-12-16(7)8)23-24(17,19-10-14(3)4)20-11-15(5)6/h13-16H,9-12H2,1-8H3 |
Clave InChI |
GTDBTDLYMDMWRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COOP(=S)(OCC(C)C)OP(=O)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)


![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)





![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
